5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid 5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid
Brand Name: Vulcanchem
CAS No.: 101564-64-1
VCID: VC18423651
InChI: InChI=1S/2C24H29N3O4.H2O4S/c2*1-30-20-10-6-18(7-11-20)24(19-8-12-21(31-2)13-9-19)22(28)27(23(29)25-24)17-16-26-14-4-3-5-15-26;1-5(2,3)4/h2*6-13H,3-5,14-17H2,1-2H3,(H,25,29);(H2,1,2,3,4)
SMILES:
Molecular Formula: C48H60N6O12S
Molecular Weight: 945.1 g/mol

5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid

CAS No.: 101564-64-1

Cat. No.: VC18423651

Molecular Formula: C48H60N6O12S

Molecular Weight: 945.1 g/mol

* For research use only. Not for human or veterinary use.

5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid - 101564-64-1

Specification

CAS No. 101564-64-1
Molecular Formula C48H60N6O12S
Molecular Weight 945.1 g/mol
IUPAC Name 5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid
Standard InChI InChI=1S/2C24H29N3O4.H2O4S/c2*1-30-20-10-6-18(7-11-20)24(19-8-12-21(31-2)13-9-19)22(28)27(23(29)25-24)17-16-26-14-4-3-5-15-26;1-5(2,3)4/h2*6-13H,3-5,14-17H2,1-2H3,(H,25,29);(H2,1,2,3,4)
Standard InChI Key DXKNEGUWQIBJCL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC.COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC.OS(=O)(=O)O

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The core structure consists of an imidazolidine-2,4-dione (hydantoin) ring substituted at the 5-position with two para-methoxyphenyl groups and at the 3-position with a 2-piperidin-1-ylethyl chain. The hemisulfate counterion arises from protonation of one nitrogen atom in the hydantoin ring by sulfuric acid . The IUPAC name, 5,5-bis(4-methoxyphenyl)-3-(2-piperidin-1-ylethyl)imidazolidine-2,4-dione;sulfuric acid, reflects this substitution pattern .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Registry Number25466-44-8
Molecular FormulaC₂₄H₂₉N₃O₄·0.5H₂SO₄
Molecular Weight423.5 g/mol (base); 480.5 g/mol (salt)
SMILES NotationCOC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN3CCCCC3)C4=CC=C(C=C4)OC.[O-]S(=O)(=O)O

Stereoelectronic Features

The para-methoxyphenyl groups induce significant steric bulk and electron-donating effects, while the piperidine moiety contributes basicity (predicted pKa 6.87 ± 0.70) . X-ray crystallography of analogous hydantoins suggests a planar hydantoin ring with dihedral angles of ~60° between the aryl groups and the central heterocycle .

Physicochemical Properties

Thermal and Solubility Profiles

The compound melts at 172–173°C , consistent with hydrogen-bonding interactions between the hydantoin carbonyls and the sulfate anion. Predicted density values (1.193 ± 0.06 g/cm³) align with crystalline hydantoin salts. Limited aqueous solubility is expected due to the hydrophobic aryl and piperidine substituents, though the sulfate counterion may enhance polar solvent compatibility.

Table 2: Experimental Physical Data

PropertyValueMethod/Source
Melting Point172–173°CDifferential Scanning Calorimetry
Density (Predicted)1.193 ± 0.06 g/cm³Computational Modeling
LogP (Octanol-Water)3.2 (Estimated)ChemAxon Toolkit

Spectroscopic Signatures

While experimental spectral data remain unpublished, computational models predict:

  • IR: Strong absorption bands at 1740 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (S=O stretch) .

  • NMR: Downfield-shifted protons on the piperidine ring (δ 3.2–2.5 ppm) and methoxy groups (δ 3.8 ppm) .

Synthesis and Derivative Chemistry

Synthetic Pathways

The parent hydantoin scaffold is typically synthesized via the Bucherer-Bergs reaction, condensing urea with a ketone precursor. For this derivative:

  • Ketone Formation: 4,4'-Dimethoxybenzil reacts with 2-piperidin-1-ylethylamine to form a Schiff base.

  • Cyclization: Treatment with potassium cyanate in acidic media yields the hydantoin core .

  • Salt Formation: Sulfuric acid protonation produces the hemisulfate salt .

Structural Analogues

Modification of the aryl or amine substituents generates derivatives with varied bioactivity. For example, replacing methoxy groups with halogens enhances metabolic stability, while substituting piperidine with morpholine alters basicity .

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